Lipophilicity (LogP) Advantage for CNS and Membrane Permeability Applications
N-(1-Phenylethyl)-1-propanamine hydrochloride exhibits a calculated LogP of 2.88 , which is significantly higher than that of closely related phenethylamine and alkylamine analogues. This elevated lipophilicity predicts enhanced membrane permeability and potential blood-brain barrier (BBB) penetration compared to less lipophilic alternatives [1]. For instance, N-methyl-1-phenylethylamine (LogP ~1.95) and 1-phenyl-1-propanamine (LogP ~1.97) are considerably more polar, limiting their utility for CNS-targeted applications without further modification.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 (Hit2Lead, calculated) |
| Comparator Or Baseline | N-methyl-1-phenylethylamine (LogP ~1.95, ChemAxon prediction); N-ethyl-1-phenylethylamine (LogP = 2.35); 1-phenyl-1-propanamine (LogP ~1.97-2.80); N-benzyl-1-propanamine (LogP ~2.40) |
| Quantified Difference | Target LogP is 0.53–0.93 units higher than N-ethyl and N-methyl analogues |
| Conditions | Calculated values using various software (Hit2Lead, ChemAxon, XLogP3); no experimental LogP available |
Why This Matters
Higher LogP values correlate with improved passive membrane diffusion and BBB penetration, making this compound a more suitable scaffold for CNS-focused medicinal chemistry campaigns.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
